molecular formula C13H22NO2+ B1268064 N-Benzylaminoacetaldehyde diethyl acetal CAS No. 61190-10-1

N-Benzylaminoacetaldehyde diethyl acetal

Cat. No.: B1268064
CAS No.: 61190-10-1
M. Wt: 224.32 g/mol
InChI Key: SXFVQTYQHWRYOS-UHFFFAOYSA-O
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Description

N-Benzylaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C13H22NO2. It is a clear, colorless to yellow liquid with a refractive index of 1.4865-1.4925 at 20°C . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of benzylamine with diethyl acetal of glyoxal. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylaminoacetaldehyde diethyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with cellular receptors and signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetal group, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and research .

Properties

CAS No.

61190-10-1

Molecular Formula

C13H22NO2+

Molecular Weight

224.32 g/mol

IUPAC Name

benzyl(2,2-diethoxyethyl)azanium

InChI

InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/p+1

InChI Key

SXFVQTYQHWRYOS-UHFFFAOYSA-O

SMILES

CCOC(CNCC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(C[NH2+]CC1=CC=CC=C1)OCC

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Benzaldehyde (1.27 g, 12 mmol) in MeOH (50 mL) was added aminoacetaldehyde diethyl acetal (1.75 mL, 12 mmol) and acetic acid (1.03 mL, 18 mmol). The reaction mixture was stirred at room temperature for 1 h. The reaction mixture was added to a stirred solution of sodium cyanoborohydride (816 mg, 13 mmol). The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated under reduced pressure. Then H2O and ethyl acetate were added to the reaction mixture. The organic layer was washed with H2O and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude compound was used next step without further purification.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step Two
Name
Benzyl-(2,2-diethoxy-ethyl)-amine

Synthesis routes and methods II

Procedure details

A solution of benzaldehyde 5.1 ml (50.0 mmol) in 2,2-diethoxyethanamine 10.9 ml (75.0 mmol) was stirred at room temperature for 0.5 hour. The reaction mixture was diluted with tetrahydrofuran 450 ml and triacetoxyborohydride 32.0 g (150 mmol) was added and the mixture was stirred overnight. The reaction mixture was diluted with ethyl acetate 500 ml and washed with saturated sodium bicarbonate 500 ml, water 500 ml and brine 500 ml. The organic phase was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified on silica gel column chromatography (n-hexane:ethyl acetate=70:30 to 50:50) to obtain the title compound 7.8 g (yield 70%).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
70%

Synthesis routes and methods III

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(CNCc1ccccc1)OCC

Synthesis routes and methods IV

Procedure details

A stirred mixture of chloroacetaldehyde diethyl acetal (50 g, 0.328 mol), and benzylamine (150.0 g, 1.4 mol) was heated at 130° for 3 h. The mixture was then left at ambient temperature overnight. Next day, water (150 ml) was added, and the resulting solution was basified with sodium hydroxide solution (25 ml, 10 M). The mixture was then extracted with ether (2×100 ml), and the extracts were combined and dried over magnesium sulphate. Evaporation of the ether under reduced pressure afforded a brown oil which was distilled to afford N-benzylaminoacetaldehyde diethyl acetal, b.p. 148°-150°/20 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
N-benzylaminoacetaldehyde diethyl acetal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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